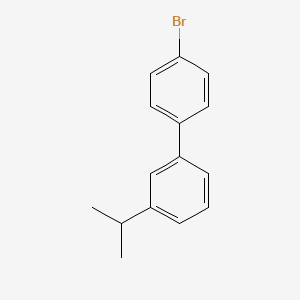

4-Bromo-3'-iso-propylbiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(3-propan-2-ylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br/c1-11(2)13-4-3-5-14(10-13)12-6-8-15(16)9-7-12/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERASXRMXMCMQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Preparation of 4 Bromo 3 Iso Propylbiphenyl

Transition Metal-Catalyzed Cross-Coupling Approaches for Biphenyl (B1667301) Formation

The construction of the aryl-aryl bond in biphenyl compounds is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Construction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov This palladium-catalyzed reaction joins an organoboron compound with an organohalide. For the synthesis of 4-Bromo-3'-iso-propylbiphenyl, this could involve the coupling of a boronic acid or ester derivative of one aromatic ring with a halide of the other.

The versatility of the Suzuki-Miyaura coupling is highlighted by its compatibility with a wide array of functional groups and its typically mild reaction conditions. nih.govresearchgate.net The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biphenyl product and regenerate the catalyst. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates. ugr.esmdpi.com

A potential synthetic route to this compound via Suzuki-Miyaura coupling is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| (3-isopropylphenyl)boronic acid | 1,4-dibromobenzene (B42075) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |

| 4-bromophenylboronic acid | 1-bromo-3-isopropylbenzene (B1360270) | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | This compound |

Negishi and Stille Coupling Variants in Biphenyl Synthesis

Negishi Coupling: This powerful method involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide. organic-chemistry.orgnih.gov Published in 1977, the Negishi coupling was a pioneering method for the efficient synthesis of unsymmetrical biaryls. organic-chemistry.org The reaction is known for its high functional group tolerance and reactivity. researchgate.net For the synthesis of this compound, one could envision the coupling of a (3-isopropylphenyl)zinc halide with 1,4-dibromobenzene. nih.gov The organozinc reagents are typically prepared in situ, adding to the reaction's versatility. researchgate.net

Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple an organotin compound with an organohalide or pseudohalide. orgsyn.orgorganic-chemistry.org A key advantage of this method is the stability of the organostannane reagents to air and moisture. orgsyn.org The reaction tolerates a wide variety of functional groups. harvard.edu However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org The synthesis of this compound via Stille coupling could proceed by reacting (3-isopropylphenyl)tributylstannane with 1,4-dibromobenzene in the presence of a suitable palladium catalyst. wiley-vch.de

| Coupling Reaction | Organometallic Reagent | Aryl Halide | Catalyst System | Key Features |

| Negishi Coupling | Organozinc | Aryl bromide, chloride, iodide | Pd or Ni-based | High reactivity, good for unsymmetrical biaryls. organic-chemistry.org |

| Stille Coupling | Organotin | Aryl bromide, iodide, triflate | Pd-based | Air and moisture stable reagents, wide functional group tolerance. orgsyn.org |

Palladium-Catalyzed Direct Arylation Strategies

In recent years, direct arylation reactions have emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. nih.govrsc.org These reactions involve the formation of an aryl-aryl bond through the activation of a C-H bond on one of the aromatic rings, thus avoiding the need for pre-functionalized organometallic reagents. mdpi.comnih.gov

For the synthesis of this compound, a direct arylation approach could involve the palladium-catalyzed reaction of 1-bromo-3-isopropylbenzene with bromobenzene. rsc.org This strategy simplifies the synthetic sequence by reducing the number of pre-functionalization steps.

Regioselective Bromination Techniques for Biphenyl Derivatives

The introduction of a bromine atom at a specific position on the biphenyl scaffold is a crucial step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Bromination Methodologies

Electrophilic aromatic bromination is a classic method for introducing a bromine atom onto an aromatic ring. mdpi.com The biphenyl system undergoes electrophilic substitution, with the phenyl group acting as an activating group, directing incoming electrophiles to the ortho and para positions. study.compearson.com

The reaction typically involves treating the biphenyl derivative with a bromine source, often in the presence of a Lewis acid catalyst. Common brominating agents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA). cambridgescholars.comorganic-chemistry.org The choice of reagent and reaction conditions can significantly influence the regioselectivity of the bromination. organic-chemistry.orgnih.gov For instance, to obtain this compound, one would brominate 3-isopropylbiphenyl. The directing effects of the isopropyl group (ortho, para-directing) and the phenyl group (ortho, para-directing) would need to be considered to achieve the desired regioselectivity.

| Brominating Agent | Catalyst/Conditions | Selectivity |

| Bromine (Br₂) | FeBr₃ | Generally provides a mixture of ortho and para isomers. study.com |

| N-Bromosuccinimide (NBS) | Silica (B1680970) gel | Can offer high para-selectivity. researchgate.net |

| TBBDA | Dichloromethane | Mild conditions, high yields for para-bromination. organic-chemistry.org |

Green Chemistry Innovations in Aromatic Bromination

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign bromination methods. scispace.comacs.org These innovations focus on reducing the use of hazardous reagents and solvents. acsgcipr.org

Classical and Alternative Synthetic Routes to Substituted Biphenyls

The construction of the C-C bond between two phenyl rings is a cornerstone of biphenyl synthesis. Several methods have been developed, ranging from classical stoichiometric reactions to modern catalytic cross-coupling protocols.

Ullmann Coupling and Related Biaryl Syntheses

The Ullmann reaction, first reported in 1901, is a classical method for synthesizing symmetrical and unsymmetrical biaryls through the copper-mediated coupling of aryl halides. wikipedia.org The traditional Ullmann condensation involves the self-coupling of an aryl halide in the presence of a copper-bronze alloy at high temperatures. wikipedia.org While historically significant, this method often requires harsh reaction conditions, stoichiometric amounts of copper, and can result in moderate yields, particularly for unsymmetrical biphenyls. wikipedia.org

Modern variations of the Ullmann reaction have significantly improved its scope and applicability. The use of palladium and nickel catalysts, for instance, allows for milder reaction conditions and broader substrate compatibility. wikipedia.org For the synthesis of a compound like this compound, an unsymmetrical Ullmann-type coupling could be envisioned between a 1-bromo-4-halobenzene derivative and a 3-isopropylhalobenzene derivative. However, controlling the cross-coupling selectivity over homocoupling can be challenging.

Contemporary biaryl syntheses often favor palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.net These methods generally offer higher yields and greater functional group tolerance compared to the classical Ullmann reaction. nih.gov For example, a Suzuki coupling approach to this compound would involve the reaction of 4-bromophenylboronic acid with 1-halo-3-isopropylbenzene (or vice versa) in the presence of a palladium catalyst and a base. A 2014 study demonstrated that the Suzuki coupling gave significantly better yields (65–98%) for the synthesis of sterically hindered polychlorinated biphenyl derivatives compared to the classic Ullmann coupling (20–38%). nih.gov

Below is a comparative table of common biaryl coupling reactions:

| Reaction Name | Coupling Partners | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Ullmann Coupling | Aryl Halide + Aryl Halide | Copper (often stoichiometric) | High temperatures (>200°C) | Useful for specific substrates | Harsh conditions, moderate yields, homocoupling side products |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid/Ester | Palladium Catalyst + Base | Mild to moderate temperatures | High yields, high functional group tolerance, commercially available reagents | Boronic acids can be unstable |

| Stille Coupling | Aryl Halide + Aryl Stannane | Palladium Catalyst | Mild conditions | High yields, tolerant of many functional groups | Toxicity and cost of organotin reagents |

| Negishi Coupling | Aryl Halide + Aryl Zinc Reagent | Palladium or Nickel Catalyst | Mild conditions | High reactivity and selectivity | Air and moisture sensitivity of organozinc reagents |

Friedel-Crafts Acylation and Subsequent Reductions for Alkylbiphenyl Precursors

An alternative strategy involves the introduction of the isopropyl group onto a pre-existing biphenyl or bromobiphenyl core. The Friedel-Crafts reaction, developed in 1877, is a fundamental method for attaching substituents to an aromatic ring. wikipedia.org This approach can be divided into Friedel-Crafts alkylation and acylation.

Direct Friedel-Crafts alkylation of 4-bromobiphenyl (B57062) with an isopropylating agent (e.g., isopropyl chloride or propene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could potentially yield the target molecule. However, Friedel-Crafts alkylations are often prone to issues such as polyalkylation and carbocation rearrangements. libretexts.orgyoutube.com For instance, using n-propyl chloride for alkylation often results in the formation of the isopropyl derivative as the major product due to the rearrangement of the primary carbocation to the more stable secondary carbocation. youtube.com

A more reliable and controllable method is the two-step Friedel-Crafts acylation followed by reduction. youtube.com This process begins with the acylation of 4-bromobiphenyl with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst. This reaction introduces a propanoyl group onto the biphenyl ring system. libretexts.orgnih.gov The acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution, thus preventing polyacylation. libretexts.org

The resulting ketone, 4-bromo-4'-propanoylbiphenyl, can then be reduced to the desired isopropyl group. Two common methods for this reduction are the Clemmensen reduction and the Wolff-Kishner reduction. youtube.comvedantu.com

Clemmensen Reduction : This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce the carbonyl group to a methylene (B1212753) group (CH₂). vedantu.comquora.com It is performed under strongly acidic conditions. vedantu.com

Wolff-Kishner Reduction : This reaction employs hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), typically at high temperatures in a high-boiling solvent like ethylene (B1197577) glycol. youtube.commasterorganicchemistry.com This reduction occurs under strongly basic conditions. vedantu.com

The choice between these two reduction methods depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions. vedantu.commasterorganicchemistry.com For instance, if the substrate contains acid-labile groups, the Wolff-Kishner reduction would be preferred. quora.com

A patent for the synthesis of 4-bromo-4'-propylbiphenyl (B126337) outlines a similar strategy starting from biphenyl, involving Friedel-Crafts acylation with propionyl chloride, followed by a series of reduction steps. google.com This highlights the industrial relevance of the acylation-reduction sequence for preparing alkylbiphenyls.

The following table summarizes the key aspects of the acylation-reduction pathway:

| Step | Reaction Type | Reagents | Key Features |

| 1. Acylation | Friedel-Crafts Acylation | 4-Bromobiphenyl, Propanoyl Chloride/Anhydride, AlCl₃ | Forms a C-C bond, introduces an acyl group, avoids poly-substitution. |

| 2. Reduction | Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), conc. HCl | Reduces ketone to alkane under acidic conditions. |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH, Heat | Reduces ketone to alkane under basic conditions. |

Mechanistic Investigations of 4 Bromo 3 Iso Propylbiphenyl Synthesis and Transformations

Elucidation of Catalytic Cycles in Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent one of the most efficient methods for synthesizing unsymmetrical biphenyls like 4-Bromo-3'-iso-propylbiphenyl. nih.govyoutube.com This reaction typically involves the coupling of an aryl halide with an organoboron compound. For the synthesis of this compound, a plausible route is the reaction between an aryl halide bearing a bromo group, such as 1,4-dibromobenzene (B42075), and 3-isopropylphenylboronic acid, catalyzed by a palladium(0) complex in the presence of a base. nih.gov The reaction proceeds through a well-defined catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

The catalytic cycle for the formation of this compound begins with the active Pd(0) catalyst.

Oxidative Addition : This is generally the initial and often rate-determining step of the catalytic cycle. csbsju.edu The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1,4-dibromobenzene). This process involves the cleavage of the C-X bond and the formation of two new bonds, C-Pd and Pd-X, resulting in a square planar Pd(II) intermediate. csbsju.edu The reactivity of the aryl halide in this step typically follows the order I > Br > Cl, corresponding to the bond dissociation energies. researchgate.net For aryl bromides, this step is highly efficient with modern palladium catalysts. Computational and experimental studies show that electron-withdrawing groups on the aryl halide can accelerate the rate of oxidative addition. rsc.orgresearchgate.net

Transmetalation : In this step, the organic group from the organoboron reagent (the 3-isopropylphenyl group) is transferred to the palladium(II) center, displacing the halide. nih.gov The precise mechanism of transmetalation is complex and can depend heavily on the reaction conditions. Two primary pathways are often considered: the "boronate" pathway, where the base activates the organoboron compound to form a more nucleophilic boronate species that reacts with the arylpalladium(II) halide complex, and a pathway involving an arylpalladium(II) hydroxo complex reacting with the neutral boronic acid. nih.govillinois.edu The presence of a base is crucial as it facilitates the formation of the key intermediate for the transfer of the organic moiety from boron to palladium. researchgate.netyoutube.com Studies have shown that the rate of this step can be influenced by the electronic properties of the aryl group being transferred. reddit.com

Reductive Elimination : This is the final step of the cycle, where the two organic ligands—the 4-bromophenyl and 3-isopropylphenyl groups—on the palladium(II) center couple to form the new C-C bond of the biphenyl (B1667301) product. dntb.gov.uaumb.edu This process is concerted and results in the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle. umb.edu For reductive elimination to occur, the two organic groups must be positioned cis to each other on the palladium complex. umb.edu The rate of reductive elimination can be influenced by factors such as the steric bulk of the ligands and the electronic nature of the coupling partners. dntb.gov.uanih.gov

For many palladium-catalyzed cross-coupling reactions, oxidative addition is the rate-determining step. rsc.org However, under certain conditions, particularly with unreactive boronic acids or specific ligand systems, transmetalation or reductive elimination can become rate-limiting.

Table 1: Illustrative Kinetic Data for a Model Suzuki-Miyaura Coupling Reaction This table presents hypothetical data based on common findings in kinetic studies of Suzuki-Miyaura reactions to illustrate the concepts. It does not represent experimental data for this compound.

| Parameter | Observation | Mechanistic Implication |

|---|---|---|

| Reaction Order in Aryl Halide | First Order | Consistent with oxidative addition being involved in the rate-determining step. |

| Reaction Order in Boronic Acid | Zero Order | Suggests transmetalation is fast and not rate-limiting. |

| Reaction Order in Catalyst | First Order | Indicates a mononuclear palladium species is involved in the rate-determining step. |

| Activation Energy (Ea) | ~15-25 kcal/mol | Typical range for palladium-catalyzed cross-coupling reactions. |

These studies help in identifying key intermediates and understanding their stability and reactivity, which is crucial for catalyst and reaction design. acs.org

Mechanistic Pathways of Electrophilic Aromatic Substitution in Biphenyl Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org This mechanism could be relevant for an alternative synthesis of this compound (e.g., by bromination of 3-isopropylbiphenyl) or for its subsequent transformations. The general mechanism proceeds in two steps:

Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking a strong electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org

Deprotonation : A base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic system. libretexts.org

In the context of biphenyl systems, regioselectivity is a key consideration. youtube.com The two rings are connected, and substituents on one ring can influence the reactivity and directing effects on both rings. For a potential synthesis involving the bromination of 3-isopropylbiphenyl, the directing effects of both the isopropyl group and the phenyl group must be considered.

Isopropyl Group : This is an alkyl group, which is an activating, ortho, para-director due to inductive effects and hyperconjugation.

Phenyl Group (on the other ring) : This is also considered an activating, ortho, para-director.

Bromination would likely occur on the unsubstituted ring, which is activated by the 3-isopropylphenyl substituent. The substitution will be directed to the ortho and para positions. Due to steric hindrance from the other ring, the para position (position 4) is generally favored, which would lead to the desired this compound product. researchgate.netquora.com The bromination typically requires a Lewis acid catalyst, such as FeBr3, to polarize the Br2 molecule and generate a sufficiently strong electrophile. lumenlearning.comfiveable.me

Stereochemical Implications in Biphenyl Compound Formation

The primary stereochemical feature relevant to biphenyl compounds is atropisomerism . cutm.ac.inunacademy.com Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual conformers (enantiomers). pharmaguideline.com

For atropisomerism to occur in biphenyls, there must be bulky substituents at the ortho positions (2, 2', 6, and 6') of the two phenyl rings. firsthope.co.in These substituents sterically clash in the planar transition state for rotation, creating a significant energy barrier. cutm.ac.in

In the case of This compound , all four ortho positions are occupied by hydrogen atoms. The substituents (bromo and isopropyl) are located at the meta and para positions. Consequently, the steric hindrance to rotation around the central C-C bond is minimal. The rotational barrier is expected to be very low, similar to that of unsubstituted biphenyl (~6-8 kJ/mol), which allows for free and rapid rotation at room temperature. slideshare.netcomporgchem.com

Therefore, this compound is not expected to exhibit atropisomerism or exist as stable, isolable enantiomers under normal conditions. nih.gov

Table 2: Representative Rotational Barriers in Biphenyls This table provides experimental or calculated rotational energy barriers to illustrate the effect of ortho-substitution. The absence of such substituents in this compound leads to a low barrier.

| Compound | Ortho Substituents | Approximate Rotational Barrier (kcal/mol) | Atropisomerism Observed? |

|---|---|---|---|

| Biphenyl | -H, -H, -H, -H | ~1.5 - 2.0 | No |

| 2,2'-Dimethylbiphenyl | -CH₃, -H, -CH₃, -H | ~17.4 | Yes, but racemizes easily |

| 2,2'-Diiodobiphenyl | -I, -H, -I, -H | ~21 | Yes, resolvable |

| This compound | -H, -H, -H, -H | ~1.5 - 2.0 (Estimated) | No |

Derivatization and Functionalization Strategies Employing 4 Bromo 3 Iso Propylbiphenyl

Versatile Functionalization at the Bromo-Position

The carbon-bromine bond in 4-bromo-3'-iso-propylbiphenyl is a key site for a variety of chemical modifications. Its reactivity allows for the introduction of a wide range of functional groups, significantly expanding the molecular diversity accessible from this starting material.

A primary strategy for activating the bromo-position is the formation of organometallic reagents, most notably Grignard reagents. This transformation is typically achieved by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgadichemistry.com The resulting organomagnesium halide, (3'-isopropylbiphenyl-4-yl)magnesium bromide, effectively reverses the polarity of the carbon atom at the 4-position, rendering it nucleophilic. mnstate.edu This nucleophilic carbon can then participate in a variety of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

The formation of such Grignard reagents is a fundamental step that opens the door to numerous synthetic possibilities, allowing for the introduction of a wide array of electrophiles at the 4-position of the biphenyl (B1667301) system.

The bromo-substituent in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of extended biaryl and more complex aromatic systems.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orggre.ac.ukugr.es This method is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). drugfuture.comorganic-chemistry.orgwikipedia.orglibretexts.org It is known for its tolerance of a wide range of functional groups.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl bromide. wikipedia.orgsynarchive.comorganic-chemistry.orgorganic-chemistry.org The Negishi coupling is valued for its high reactivity and selectivity.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. rsc.orgwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov This is a crucial method for synthesizing arylamines.

Sonogashira Coupling: The Sonogashira reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgsynarchive.comnih.gov

These cross-coupling reactions provide robust and versatile methods for extending the biphenyl core of this compound, leading to a diverse array of more complex and functionalized biaryl structures.

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Pd catalyst, Base |

| Stille | Organotin Reagent | C-C | Pd catalyst |

| Negishi | Organozinc Reagent | C-C | Pd or Ni catalyst |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C | Pd catalyst, Cu(I) cocatalyst, Base |

Synthesis of Complex Biphenyl Architectures

Building upon the initial functionalization at the bromo-position, this compound can be incorporated into more elaborate molecular designs, including specialized ligands for organometallic chemistry and a broad spectrum of structurally diverse biphenyl derivatives.

The biphenyl scaffold is a common structural motif in the design of phosphine (B1218219) ligands, which are crucial components of many homogeneous catalysts. nih.govnih.govmit.edu The 3'-isopropylbiphenyl moiety, derived from this compound, can be incorporated into the backbone of such ligands. The synthesis often involves the reaction of a lithiated or Grignard derivative of the biphenyl with a phosphorus halide, such as chlorodiphenylphosphine, to form a new P-C bond. The steric bulk provided by the isopropyl group can influence the coordination environment of a metal center, thereby affecting the catalytic activity and selectivity of the resulting organometallic complex.

The combination of Grignard reagent formation and cross-coupling reactions provides a powerful synthetic toolbox for creating a wide variety of biphenyl derivatives from this compound. For instance, after forming the Grignard reagent, it can be reacted with a range of electrophiles, such as aldehydes, ketones, or carbon dioxide, to introduce new functional groups.

Subsequently, these newly introduced functional groups can be further modified. For example, an aldehyde group can be converted into an alkene via a Wittig reaction, or an ester can be reduced to an alcohol. These multi-step synthetic sequences allow for the systematic construction of complex molecules with precisely controlled architectures, all originating from the versatile this compound starting material.

Computational and Theoretical Studies of 4 Bromo 3 Iso Propylbiphenyl

Quantum Chemical Calculations of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular geometry and conformational energetics of molecules. For biphenyl (B1667301) and its derivatives, a critical conformational parameter is the torsional or dihedral angle between the two phenyl rings. In the parent biphenyl molecule, this angle is approximately 44°, a result of the balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric hindrance between ortho-hydrogens (favoring a twisted structure). nih.govresearchgate.net

For 4-Bromo-3'-iso-propylbiphenyl, the presence of substituents—a bromine atom on one ring and an isopropyl group on the other—would significantly influence this torsional barrier and the preferred dihedral angle. DFT calculations would be employed to find the lowest energy conformation by systematically rotating one ring relative to the other and calculating the energy at each step. The results would identify the ground state geometry as well as the energy barriers for rotation. rsc.org While specific calculations for this compound are not available, a typical output would include the parameters shown in the illustrative table below.

Illustrative Conformational Data from DFT Calculations

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Dihedral Angle (C-C-C-C) | The angle between the two phenyl rings in the lowest energy state. | 45° - 60° |

| Rotational Energy Barrier (0°) | The energy required to make the rings planar (eclipsed conformation). | > 5 kcal/mol |

| Rotational Energy Barrier (90°) | The energy required to make the rings perpendicular. | > 2 kcal/mol |

| Bond Length (C-Br) | The length of the carbon-bromine bond. | ~1.91 Å |

| Bond Length (C-C inter-ring) | The length of the single bond connecting the two phenyl rings. | ~1.49 Å |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and distribution of these orbitals are key predictors of a molecule's behavior.

HOMO: The outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a better electron donor.

LUMO: The innermost orbital without electrons. Its energy level corresponds to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

DFT calculations are used to compute the energies of these orbitals. For this compound, the electron-donating isopropyl group and the electron-withdrawing bromine atom would influence the energy and spatial distribution of the HOMO and LUMO, thereby determining the most likely sites for electrophilic or nucleophilic attack. While specific FMO data is unavailable for this compound, an analysis would yield the global reactivity descriptors shown in the illustrative table below.

Illustrative FMO and Reactivity Descriptor Data

| Parameter | Formula | Description | Hypothetical Value |

|---|---|---|---|

| E(HOMO) | - | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| E(LUMO) | - | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and stability. | 5.3 eV |

| Ionization Potential (I) | -E(HOMO) | The energy required to remove an electron. | 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | The energy released when an electron is added. | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. | 2.65 eV |

| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. | 3.85 eV |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from FMO analysis.

Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction. By modeling the reaction pathway, scientists can identify the structures of all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy, which governs the reaction rate.

For a molecule like this compound, this type of modeling could be used to study, for example, its synthesis via a Suzuki cross-coupling reaction or its subsequent functionalization. Calculations would reveal the step-by-step mechanism, including oxidative addition, transmetalation, and reductive elimination, and quantify the energy barriers for each step. Such studies provide deep mechanistic insights that are often difficult to obtain through experiments alone. However, no specific studies modeling reaction pathways involving this compound have been found in the reviewed literature.

Theoretical Prediction of Spectroscopic Parameters for Structural Elucidation

One of the powerful applications of quantum chemical calculations is the prediction of spectroscopic properties. Methods like DFT can be used to calculate vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic shieldings (corresponding to NMR chemical shifts). mdpi.com

These theoretical spectra serve as a valuable tool for structural elucidation. By comparing a calculated spectrum with an experimental one, chemists can confirm the identity and purity of a synthesized compound. researchgate.net For this compound, a DFT calculation would predict the specific frequencies at which C-H, C-C, and C-Br bonds vibrate. Discrepancies between theoretical and experimental values can often be reconciled by applying a scaling factor to the calculated frequencies to account for approximations in the theoretical model. No predicted spectroscopic parameters for this specific molecule are currently available in the public domain.

Illustrative Comparison of Calculated and Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3080 - 3010 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2965 - 2870 |

| C=C Ring Stretch | 1610 - 1450 | 1600 - 1475 |

| C-Br Stretch | 650 - 550 | 630 - 560 |

Note: This table illustrates the typical correlation between theoretical and experimental spectroscopic data; the values are representative and not specific to the title compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For 4-Bromo-3'-iso-propylbiphenyl, with a chemical formula of C15H15Br, HRMS provides the experimental mass necessary to confirm this composition. A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly a 1:1 natural abundance. Consequently, the molecular ion peak in the mass spectrum will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

HRMS analysis would be expected to yield an exact mass value that closely matches the theoretical (calculated) mass, providing strong evidence for the assigned molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| C15H1579Br | [M]+ | 274.0357 | 100.0 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals corresponding to the different types of protons in the molecule. The isopropyl group would give rise to a characteristic doublet for the six equivalent methyl protons and a septet for the single methine proton, a result of spin-spin coupling. The aromatic region of the spectrum would be more complex, showing signals for the eight protons on the two phenyl rings. The substitution pattern dictates the chemical shifts and coupling patterns, allowing for the assignment of each proton to its specific position on the biphenyl (B1667301) core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. Due to the molecule's asymmetry, all 15 carbon atoms are expected to be chemically distinct, resulting in 15 separate signals in the broadband-decoupled ¹³C NMR spectrum. The chemical shifts of these signals would differentiate between the aliphatic carbons of the isopropyl group and the aromatic carbons of the biphenyl rings.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.3 | Doublet | 6H |

| Isopropyl -CH | ~3.0 | Septet | 1H |

| Aromatic Protons | ~7.2 - 7.6 | Multiplets | 8H |

| ¹³C NMR | Predicted Number of Signals | ||

| Total Carbons | 15 | ||

| Aliphatic Carbons | 2 | ||

| Aromatic Carbons | 12 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. An IR or Raman spectrum provides a unique "fingerprint" of a compound, with specific absorption or scattering peaks corresponding to the vibrations of particular functional groups.

For this compound, these techniques would be used to confirm the presence of its key structural components. The spectra would be dominated by absorptions corresponding to the aromatic rings and the aliphatic isopropyl group.

Table 3: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (sp³) | Stretching | 3000 - 2850 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-H | Bending | 1470 - 1365 |

X-ray Diffraction Techniques for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact coordinates of each atom in the crystal lattice, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

For this compound, obtaining a suitable single crystal would permit a complete solid-state structural elucidation. A key structural parameter of interest in biphenyl systems is the dihedral angle between the planes of the two phenyl rings. [cite: 8] This twist angle is influenced by the steric hindrance of the substituents. [cite: 8] X-ray diffraction analysis would provide an exact value for this angle, offering insight into the molecule's preferred conformation in the solid state.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds. For this compound, a reverse-phase HPLC method, likely using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be effective. [cite: 1] The compound would produce a distinct peak at a specific retention time, and the peak's area percentage is used to quantify purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful hybrid technique couples the separation capabilities of gas chromatography with the identification power of mass spectrometry. [cite: 9, 10] The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase. As the compound elutes from the GC column, it is fragmented and analyzed by the mass spectrometer, providing a mass spectrum that can be used for identification. This method simultaneously provides the retention time and mass spectrum, confirming both the identity and purity of the compound.

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions and to quickly assess the purity of a sample. A small spot of the compound is placed on a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The purity is qualitatively assessed by the presence of a single spot after visualization under UV light or with a staining agent.

Table 4: Application of Chromatographic Techniques

| Technique | Principle | Application for this compound |

|---|---|---|

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity analysis, preparative separation. |

| GC-MS | Separation of volatile compounds in the gas phase followed by mass analysis. | Purity assessment and definitive identification. |

| TLC | Separation on a thin layer of adsorbent based on differential partitioning. | Reaction monitoring, rapid purity check. |

Emerging Research Avenues and Future Prospects in the Chemistry of 4 Bromo 3 Iso Propylbiphenyl

Development of Novel and Sustainable Catalytic Systems for Synthesis

The synthesis of 4-Bromo-3'-iso-propylbiphenyl and related structures predominantly relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent method. rsc.org Future research is increasingly directed towards the development of novel and sustainable catalytic systems that offer improved efficiency, selectivity, and environmental compatibility.

A key area of development is the use of palladium-based catalysts with advanced phosphine (B1218219) ligands that can operate under milder conditions and with lower catalyst loadings. nih.govnih.gov For the synthesis of sterically hindered biphenyls, such as this compound, ligands like SPhos have demonstrated exceptional activity. nih.gov Furthermore, the exploration of ligand-free palladium-catalyzed Suzuki coupling reactions in aqueous solutions represents a significant step towards greener synthesis. rsc.org The use of recyclable nanocatalysts, such as palladium supported on lanthanum phosphate (B84403) (LaPO4·Pd) or lanthanum fluoride (B91410) (LaF3·Pd), offers a sustainable approach by allowing for easy recovery and reuse of the catalyst for multiple reaction cycles in aqueous media. nih.govnih.gov

Another promising trend is the utilization of alternative metals to palladium, such as nickel, which is more abundant and less expensive. nih.gov Nickel-catalyzed cross-coupling reactions have shown remarkable progress and are becoming a viable alternative for the synthesis of biphenyls. nih.gov The development of heterogeneous catalysts, where the catalyst is supported on materials like mesoporous carbon or graphene, is also a focal point, aiming to simplify product purification and catalyst recycling. researchgate.netglobethesis.com

| Catalyst System | Key Features | Sustainability Aspect |

| Advanced Phosphine Ligands (e.g., SPhos) | High activity for sterically hindered couplings, lower catalyst loading. | Increased efficiency, reduced waste. |

| Ligand-Free Palladium Catalysis | Simplifies reaction setup, often performed in aqueous media. | Avoids use of potentially toxic and expensive ligands, use of water as a solvent. rsc.org |

| Recyclable Nanocatalysts (e.g., LaPO4·Pd) | Easily recoverable and reusable for multiple cycles. nih.gov | Reduces catalyst waste and overall process cost. nih.gov |

| Nickel-Based Catalysts | Utilizes a more abundant and less costly metal than palladium. nih.gov | More economical and sustainable alternative to palladium. nih.gov |

| Heterogeneous Catalysts | Catalyst is in a different phase from the reactants, allowing for easy separation. | Simplified purification, catalyst recycling. researchgate.netglobethesis.com |

Exploration of Synthetic Utility in Complex Molecule and Materials Science

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules and advanced materials. The presence of the bromo-substituent provides a reactive handle for further functionalization through various cross-coupling reactions, while the isopropyl group influences the molecule's conformational properties and solubility.

In the realm of materials science, substituted biphenyls are crucial components of liquid crystals. google.com The structural analogue, 4-bromo-4'-propylbiphenyl (B126337), is a known precursor to liquid crystal monomers. google.com Similarly, this compound could be utilized in the synthesis of novel liquid crystalline materials, where the isopropyl group can fine-tune the mesophase properties. Biphenyl-based structures are also being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs), where they can serve as charge-transporting materials. royalsocietypublishing.org

In medicinal chemistry, the biphenyl (B1667301) moiety is a recognized pharmacophore present in numerous biologically active compounds. this compound can serve as a key intermediate in the synthesis of complex pharmaceutical ingredients. The bromine atom allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

| Application Area | Potential Role of this compound | Key Structural Features |

| Liquid Crystals | Precursor for novel liquid crystal monomers. google.com | The rigid biphenyl core and the flexible isopropyl group can influence mesophase behavior. |

| Organic Electronics | Building block for hole-transporting materials in devices like OLEDs. royalsocietypublishing.org | The aromatic system facilitates charge transport. |

| Pharmaceuticals | Intermediate for the synthesis of complex, biologically active molecules. | The bromo-substituent acts as a point for further chemical modification. |

| Agrochemicals | Scaffold for the development of new pesticides and herbicides. | The biphenyl structure is found in some existing agrochemicals. |

Advancements in Asymmetric Synthesis Applied to Chiral Biphenyl Derivatives

The introduction of axial chirality into biphenyl scaffolds leads to atropisomers, which are stereoisomers resulting from hindered rotation around a single bond. These chiral molecules are of significant interest as ligands in asymmetric catalysis and as active pharmaceutical ingredients. beilstein-journals.org The steric hindrance necessary to create stable atropisomers can be achieved with appropriate ortho-substituents. acs.org

The asymmetric Suzuki-Miyaura coupling reaction is a powerful tool for the enantioselective synthesis of axially chiral biaryls. beilstein-journals.orgnih.gov This is achieved by employing a chiral catalyst, typically a palladium complex with a chiral phosphine ligand. beilstein-journals.org For the synthesis of sterically demanding biaryls, chiral-bridged biphenyl monophosphine ligands have shown high reactivity and enantioselectivity. beilstein-journals.org The development of novel ligands, such as enantiopure sulfonated SPhos (sSPhos), which can engage in attractive noncovalent interactions, is a promising direction for achieving high levels of asymmetric induction. nih.govacs.org

The synthesis of chiral derivatives of this compound would involve the strategic introduction of a substituent ortho to the biphenyl linkage, followed by an asymmetric cross-coupling reaction. The isopropyl group, while not directly at an ortho position, can influence the rotational barrier and the conformational preferences of the molecule, which could be a factor in the design of asymmetric syntheses.

| Chiral Ligand Type | Example | Application in Asymmetric Synthesis |

| Chiral-Bridged Biphenyl Monophosphines | MOP analogues | Effective for asymmetric Suzuki-Miyaura coupling of sterically hindered substrates. beilstein-journals.org |

| Sulfonated Phosphines | sSPhos | Can provide high enantioselectivity through attractive noncovalent interactions. nih.govacs.org |

| Ferrocene-Derived Monophosphines | KenPhos | Used in the synthesis of axially chiral binaphthalene compounds. mit.edu |

| Bi-oxazoline (BiOX) Ligands | Not specified | Identified as optimal for asymmetric cross-coupling of N-heterocyclic trifluoroborates. nih.gov |

Computational Design and Optimization of Synthetic Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern synthetic chemistry. researchgate.net It allows for the in-silico design and optimization of synthetic pathways, saving time and resources in the laboratory.

For the synthesis of this compound, DFT calculations can be employed to model the mechanism of the Suzuki-Miyaura reaction. mdpi.com This includes studying the energies of intermediates and transition states for the key steps of oxidative addition, transmetalation, and reductive elimination. rhhz.net Such studies can help in selecting the optimal catalyst, ligand, and reaction conditions to maximize yield and minimize side reactions. For instance, computational studies can elucidate the role of different ligands in promoting the reductive elimination step, which is often rate-limiting in the synthesis of sterically hindered biphenyls. nih.gov

Furthermore, DFT can be used to predict the properties of potential products derived from this compound. For example, calculations of torsional barriers and dipole moments of chiral biphenyl derivatives can aid in the design of novel chiral dopants for liquid crystals. researchgate.netsemanticscholar.org By understanding the relationship between molecular structure and macroscopic properties through computational modeling, the design of new materials with desired characteristics can be significantly accelerated.

| Computational Method | Application in the Chemistry of this compound | Insights Gained |

| Density Functional Theory (DFT) | Modeling the Suzuki-Miyaura reaction mechanism. mdpi.com | Understanding reaction energetics, identifying rate-limiting steps, and guiding catalyst selection. rhhz.net |

| DFT Calculations of Molecular Properties | Predicting torsional barriers and dipole moments of chiral derivatives. researchgate.netsemanticscholar.org | Aiding in the design of new liquid crystals and other functional materials. |

| Quantum Mechanics (QM) Studies | Investigating solvent effects on reaction pathways. | Optimizing reaction conditions for improved yield and selectivity. |

| High-Throughput Virtual Screening | Identifying promising ligand structures for asymmetric catalysis. | Accelerating the discovery of new and more effective chiral catalysts. |

Q & A

Q. How can computational tools predict the reactivity of brominated biphenyls in complex matrices?

- Answer:

- Molecular docking: Predicts binding affinity with biological targets (e.g., enzyme inhibition by 4-(3-bromopropoxy)phenol derivatives ).

- QSPR models: Relate topological polar surface area (e.g., 62.9 Ų for 4-Bromo-3’-nitrobenzophenone ) to solubility and bioavailability.

- MD simulations: Assess stability under physiological conditions (e.g., 4-bromo-3,3,4,4-tetrafluoro-1-butanol’s conformational flexibility ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.